2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of pyrrole, thiazole, and furan rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole and pyrrole intermediates, followed by their coupling through acylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole, thiazole, and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide: Lacks the furan ring, which may affect its biological activity.
N-(4-(furan-2-yl)thiazol-2-yl)acetamide: Lacks the pyrrole ring, potentially altering its chemical properties.
2-(1H-pyrrol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide: Similar structure but different substitution pattern.
Uniqueness
The unique combination of pyrrole, thiazole, and furan rings in 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c21-14(8-11-9-24-16(17-11)20-5-1-2-6-20)19-15-18-12(10-23-15)13-4-3-7-22-13/h1-7,9-10H,8H2,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFQVHDUCCOELQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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